Chemical structure and stereochemistry of 5-(Hydroxymethyl)piperidine-3,4-diol
Chemical structure and stereochemistry of 5-(Hydroxymethyl)piperidine-3,4-diol
The following technical guide details the chemical structure, stereochemistry, synthesis, and pharmacological application of 5-(Hydroxymethyl)piperidine-3,4-diol , commonly known as Isofagomine .
[1]
Executive Summary
Compound Identity: 5-(Hydroxymethyl)piperidine-3,4-diol Common Name: Isofagomine (IFG) CAS Registry Number: 169105-89-9 Drug Class: Iminosugar (Azasugar); Pharmacological Chaperone.
Isofagomine is a potent, reversible competitive inhibitor of lysosomal
Chemical Structure & Stereochemistry[2]
Structural Analysis
Isofagomine is a piperidine-based iminosugar.[1] Its structure is distinct from the classic 1-deoxynojirimycin (DNJ) class. While DNJ places the nitrogen atom at the position corresponding to the ring oxygen of a pyranose sugar, Isofagomine places the nitrogen at the anomeric position (C1 of the glucose scaffold).
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IUPAC Name: (3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol.[2]
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Core Scaffold: Piperidine ring (saturated nitrogen-containing six-membered ring).
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Substituents:
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N1: Secondary amine (protonated at physiological pH).
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C3: Hydroxyl group (Equatorial).
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C4: Hydroxyl group (Equatorial).
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C5: Hydroxymethyl group (Equatorial).
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Stereochemistry: The (3R,4R,5R) configuration mimics the equatorial arrangement of substituents in D-glucose, specifically mapping to the C3, C4, and C5 positions of the pyranose ring.
Glucose Mimicry & Transition State
Isofagomine is designed to mimic the oxocarbenium ion transition state of glucosidase hydrolysis.
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Charge Mimicry: The secondary amine (N1) becomes protonated inside the active site. This positive charge spatially overlaps with the developing positive charge on the anomeric carbon (C1) of the glucose substrate during the transition state.
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Atom Mapping:
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Isofagomine N1
Glucose C1 (Anomeric Carbon). -
Isofagomine C6
Glucose Ring Oxygen (O5). -
Isofagomine C2
Glucose C2 (Note: Isofagomine lacks the C2-hydroxyl, making it a 2-deoxy analog in terms of substitution, which avoids steric clashes and enhances binding affinity).
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Visualization: Structural Comparison
The following diagram illustrates the atom-by-atom mapping between D-Glucose and Isofagomine, highlighting the "aza-anomeric" effect.
Caption: Structural mapping showing the replacement of the anomeric carbon with nitrogen (Charge Mimicry) and the ring oxygen with carbon.
Synthesis & Manufacturing
The synthesis of Isofagomine is challenging due to the need for precise stereocontrol on the piperidine ring. The most authoritative route, developed by Mikael Bols , utilizes D-arabinose as a chiral pool starting material. This route is favored for its efficiency and direct establishment of chirality.
Key Synthetic Route (Bols Method)
Starting Material: D-Arabinose Overall Yield: ~20-30% Key Steps:
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Glycosylation: Protection of D-arabinose to form benzyl
-D-arabino-pyranoside. -
C4 Oxidation: Selective oxidation of the C4 hydroxyl to a ketone.
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Henry Reaction: Stereoselective addition of nitromethane to the ketone. This introduces the branched carbon (future C5-hydroxymethyl) and the nitrogen source.
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Reductive Cyclization: Hydrogenation of the nitro group triggers intramolecular reductive amination, forming the piperidine ring.
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Deprotection: Removal of benzyl groups to yield Isofagomine.
Detailed Protocol Workflow
Caption: The Bols synthetic pathway transforming D-Arabinose into Isofagomine via a nitro-aldol strategy.
Mechanism of Action: Pharmacological Chaperoning
Isofagomine functions via a "bind-and-release" mechanism dictated by the pH gradient of the cell.
The pH-Dependent Switch
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Endoplasmic Reticulum (pH 7.2): Isofagomine binds tightly to the active site of unstable GCase mutants (e.g., N370S). This thermodynamic stabilization forces the protein to fold correctly, passing the ER Quality Control (ERQC) checkpoint.
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Lysosome (pH 4.5 - 5.0): Upon entering the acidic lysosome, the high concentration of the natural substrate (glucosylceramide) and the protonation state changes of the enzyme/chaperone complex reduce the affinity of Isofagomine. The drug dissociates, allowing the enzyme to function.
Quantitative Binding Data
The following table summarizes the inhibitory constants (Ki) and IC50 values, demonstrating the high potency of Isofagomine compared to other iminosugars.
| Compound | Target Enzyme | Ki (nM) | IC50 (µM) | Mechanism |
| Isofagomine | 3 - 30 | 0.06 | Competitive / Chaperone | |
| 1-Deoxynojirimycin (DNJ) | ~25,000 | 10-100 | Broad Spectrum | |
| Miglustat (NB-DNJ) | GCase / GCS | ~5,000 | 10-50 | Substrate Reduction |
Data sourced from kinetic studies on human GCase (wild-type and N370S).[3] [1, 2]
Experimental Protocols
In Vitro GCase Inhibition Assay
To verify the potency of synthesized Isofagomine, the following fluorometric assay is standard.
Reagents:
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Enzyme: Recombinant human GCase (Imiglucerase) or cell lysate.
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Substrate: 4-Methylumbelliferyl
-D-glucopyranoside (4-MUG). -
Buffer: Citrate-Phosphate buffer (pH 5.2 for activity; pH 7.0 for binding checks).
Protocol:
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Preparation: Dilute Isofagomine in water to prepare a 10-point serial dilution (range: 1 nM to 100 µM).
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Incubation: Mix 10 µL of inhibitor solution with 20 µL of enzyme solution (0.5 nM final). Incubate at 37°C for 30 minutes to reach equilibrium.
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Reaction: Add 20 µL of 4-MUG substrate (3 mM).
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Measurement: Monitor fluorescence (Ex 365 nm / Em 445 nm) kinetically for 20 minutes.
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Analysis: Plot reaction velocity vs. [Inhibitor]. Fit to the Cheng-Prusoff equation to determine IC50.
Cellular Chaperone Activity Assay
Objective: Confirm rescue of N370S GCase levels in patient-derived fibroblasts.
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Cell Culture: Seed N370S Gaucher fibroblasts in 6-well plates.
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Treatment: Treat cells with Isofagomine (10 µM - 50 µM) for 4 days.
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Lysis: Wash cells with PBS and lyse in Citrate-Phosphate buffer (pH 5.2) + 1% Triton X-100.
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Activity Check: Measure GCase activity using 4-MUG as above.
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Validation: Normalize activity to total protein (BCA assay). A 2-3 fold increase in specific activity indicates successful chaperoning.
References
- Afegostat (Isofagomine) - Wikipedia. Overview of clinical development and mechanism.
- Isofagomine (D-tartrate) Product Information - Cayman Chemical. Chemical properties and inhibition constants.
- Efficient synthesis of isofagomine and noeuromycin - PubMed. Primary reference for the D-arabinose synthetic route by Mikael Bols.
- Selective Action of the Iminosugar Isofagomine - PMC. Detailed study on specificity and pH-dependent binding.
- Ex Vivo and in Vivo Effects of Isofagomine - PMC.
